molecular formula C9H12N4O4 B3170551 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid CAS No. 944779-25-3

4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid

Cat. No.: B3170551
CAS No.: 944779-25-3
M. Wt: 240.22 g/mol
InChI Key: RFOAGWNGDOSWSI-UHFFFAOYSA-N
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Description

4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid is a complex organic compound featuring a pyrazole ring, a hydrazino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then further reacted with succinic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring and a hydrazino group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[2-(5-methyl-1H-pyrazole-3-carbonyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c1-5-4-6(11-10-5)9(17)13-12-7(14)2-3-8(15)16/h4H,2-3H2,1H3,(H,10,11)(H,12,14)(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOAGWNGDOSWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid
4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid
4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid
4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid
Reactant of Route 5
4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid
4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid

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